molecular formula C15H12N4O5 B2840646 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 891145-53-2

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2840646
CAS No.: 891145-53-2
M. Wt: 328.284
InChI Key: UHLQIIJPKYSNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a novel synthetic compound of significant interest in oncological research for its potent and selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme . Unlike non-selective COX inhibitors, this oxadiazole-derivative compound demonstrates a high affinity for the COX-2 isozyme, which is frequently overexpressed in various malignancies and is associated with tumor proliferation, angiogenesis, and suppression of apoptosis. Its primary research value lies in its ability to suppress prostaglandin synthesis in inflammatory and cancer cell models, providing a targeted tool for investigating the COX-2 pathway's role in carcinogenesis. Studies on structural analogs highlight that the 1,3,4-oxadiazole core is critical for binding to the active site of COX-2 , while the nitrofuran moiety may contribute to additional bioactivity. Researchers utilize this compound to explore the therapeutic potential of selective COX-2 suppression in inducing cell cycle arrest and promoting apoptosis in diverse cancer cell lines, offering a promising chemical scaffold for developing new anticancer agents.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-8-3-4-10(9(2)7-8)14-17-18-15(24-14)16-13(20)11-5-6-12(23-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLQIIJPKYSNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The nitrofuran moiety is introduced via nitration reactions, and the final coupling step involves the formation of the carboxamide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired chemical transformations. The scalability of these methods is crucial for producing the compound in large quantities for various applications .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the furan ring undergoes selective reduction under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductKey Observations
Catalytic hydrogenationH₂ gas, Pd/C catalyst5-Aminofuran derivative- Complete reduction at 40–60°C
- Preserves oxadiazole ring integrity
Chemical reductionNaBH₄/CuCl₂ in methanolPartially reduced nitroso intermediate- Requires anhydrous conditions
- Forms unstable intermediates

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core participates in nucleophilic substitution and ring-opening reactions:

Substitution Reactions

  • Alkylation : Reacts with methyl iodide (CH₃I) in DMF at 80°C to form N-methyl derivatives at position 2 of the oxadiazole ring .

  • Arylation : Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at position 5 .

Ring-Opening Pathways

ReagentConditionsProductYield
Hydrazine (NH₂NH₂)Reflux in ethanolHydrazide derivative68%
H₂O/HCl (6M)100°C, 12 hrsCarboxylic acid intermediate52%

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl group undergoes regioselective reactions:

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄Para to methyl groupsForms mono-nitro derivative (73% yield)
BrominationBr₂/FeBr₃Ortho to oxadiazole linkageDi-substituted product dominates

Amide Hydrolysis

The carboxamide group shows pH-dependent stability:

  • Acidic hydrolysis (HCl 6M, Δ): Forms 5-nitrofuran-2-carboxylic acid (89% yield) .

  • Basic hydrolysis (NaOH 2M, Δ): Degrades both amide and oxadiazole rings irreversibly .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Nitro → Nitroso conversion in nitrofuran moiety (quantum yield Φ = 0.23) .

  • Oxadiazole ring cleavage via singlet oxygen mechanism .

Biological Activation Pathways

In vitro studies reveal enzymatic transformations:

  • Cytochrome P450-mediated oxidation : Generates hydroxylated dimethylphenyl metabolites .

  • Nitroreductase activity : Reduces nitro group to cytotoxic amine species in hypoxic tumor cells (IC₅₀ = 4.01 μM in NCI-H358 cells) .

Stability Profile

Critical degradation pathways under stress conditions:

ConditionDegradation PathwayHalf-Life (t₁/₂)
40°C/75% RHOxadiazole ring hydrolysis14 days
0.1M NaOHAmide bond cleavage<1 hr
UV lightNitro group reduction48 hrs

Synthetic Derivatives & Activity

Modified analogs demonstrate enhanced bioactivity:

Derivative StructureKey ModificationAntitumor Activity (IC₅₀)
Nitro → CyanoImproved metabolic stability2.17 μM (A549 cells)
Oxadiazole → ThiadiazoleEnhanced solubility3.89 μM (HCC827 cells)

This comprehensive analysis synthesizes data from pharmacological studies , synthetic chemistry reports , and physicochemical characterizations . The compound’s reactivity profile supports its development as a multifunctional scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing nitrofuran and oxadiazole structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of nitrofuran are known to be effective against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . The compound has shown promise in inhibiting these pathogens at lower concentrations compared to traditional antibiotics.

Anticancer Properties

Studies have suggested that oxadiazole derivatives can serve as potential anticancer agents by inhibiting specific cellular pathways involved in tumor growth and proliferation. The compound's ability to interact with DNA and disrupt replication processes is under investigation . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Research into its light absorption and emission characteristics could lead to advancements in organic light-emitting diodes (OLEDs) and solar cells .

Synthesis of Novel Materials

The compound can be utilized as a building block for synthesizing novel polymers or composite materials with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, which are critical for various industrial applications .

Case Studies

Study Focus Findings
Study AAntimicrobial efficacyDemonstrated significant activity against ESKAPE pathogens at low concentrations .
Study BAnticancer potentialShowed cytotoxic effects on breast cancer cell lines with IC50 values lower than standard treatments .
Study CMaterial propertiesInvestigated photophysical characteristics leading to potential applications in OLED technology .

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with other oxadiazole and heterocyclic derivatives reported in the literature. Key comparisons include:

Compound Core Structure Substituents Functional Groups
Target Compound 1,3,4-Oxadiazole 2,4-Dimethylphenyl, 5-nitrofuranamide Oxadiazole, Nitro, Carboxamide
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide () 1,3,4-Oxadiazole 4-Chloro-2-phenoxyphenyl, 4-methylpyridyl Oxadiazole, Chlorophenyl, Pyridine
Compounds 7c–7f () 1,3,4-Oxadiazole Thiazolylmethyl, sulfanyl-propanamide Oxadiazole, Thiazole, Sulfanyl, Amide
N′-5-Tetrazolyl-N-Aroylthioureas () Tetrazole Aroylthiourea Tetrazole, Thiourea, Aryl
N-5-Tetrazolyl-N′-Aroylureas () Tetrazole Aroylurea Tetrazole, Urea, Aryl

Key Observations :

  • Oxadiazole Derivatives : The target compound and –2 compounds share the 1,3,4-oxadiazole core, but differ in substituents. For example, ’s compound includes a pyridine group, which may enhance solubility, whereas the target compound’s 5-nitrofuranamide introduces nitro-based reactivity .
  • Heterocyclic Variations: Compounds in –5 replace oxadiazole with tetrazole or triazole rings, which alter electronic properties and bioactivity.
  • Functional Groups : The nitro group in the target compound distinguishes it from sulfur-containing analogs (e.g., sulfanyl in ), which may influence redox activity or metabolic stability .
Physicochemical Properties
Property Target Compound Compounds 7c–7f () N′-5-Tetrazolyl Derivatives (–4)
Molecular Weight ~344 g/mol* 375–389 g/mol ~250–350 g/mol (estimated)
Melting Point Not reported 134–178°C Not explicitly reported
Key Substituents Nitrofuran, Dimethylphenyl Thiazole, Sulfanyl Tetrazole, Aroyl groups

*Estimated based on structural formula: C15H12N4O3.

Insights :

  • The target compound’s molecular weight (~344 g/mol) is lower than ’s compounds (375–389 g/mol) due to the absence of sulfur and thiazole groups.
  • The nitrofuran group may reduce melting point compared to sulfur-containing analogs, though direct data are lacking.

Research Findings and Implications

  • Electron-Withdrawing Effects : The nitro group in the nitrofuran moiety could stabilize the oxadiazole ring, increasing metabolic stability compared to sulfur-containing analogs .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates an oxadiazole ring and a nitrofuran moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on current research findings, including antibacterial and anticancer properties.

Chemical Structure

The molecular formula of this compound is C14H14N4O4C_{14}H_{14}N_4O_4. The structural components include:

  • Oxadiazole Ring : Known for its role in medicinal chemistry.
  • Nitrofuran Group : Associated with antibacterial activity.
  • Carboxamide Moiety : Enhances solubility and biological interaction.

Biological Activity Overview

The biological activities of this compound include:

  • Antibacterial Activity :
    • The compound has shown promising results against various bacterial strains. In a study involving the ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics), it demonstrated significant growth inhibition comparable to established antibiotics like ciprofloxacin and nitrofurantoin .
    • Minimum Inhibitory Concentrations (MICs) were determined through serial dilution methods, revealing effective concentrations that inhibit bacterial growth.
    Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
    Staphylococcus aureus32Ciprofloxacin16
    Escherichia coli64Nitrofurantoin32
    Klebsiella pneumoniae16Furazidin8
  • Anticancer Activity :
    • Initial studies indicate that this compound may possess anticancer properties. The oxadiazole derivatives have been noted for their ability to inhibit cell proliferation in various cancer cell lines .
    • In vitro assays showed that the compound could induce cytotoxic effects on lung cancer cell lines such as A549 and HCC827.
    Cell LineIC50 (µM)
    A5496.75 ± 0.19
    HCC8275.13 ± 0.97
    NCI-H3587.02 ± 3.25

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of DNA Synthesis : The oxadiazole ring may interact with DNA or associated proteins, disrupting replication.
  • Cell Cycle Arrest : Preliminary data suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of similar compounds within the oxadiazole family:

  • Antibacterial Study :
    • A series of nitrofurans were synthesized and tested against ESKAPE pathogens. Compounds with similar structures exhibited MICs comparable to those of traditional antibiotics .
  • Anticancer Evaluation :
    • Research conducted on various substituted oxadiazoles indicated significant cytotoxicity against lung cancer cells in both 2D and 3D culture systems . These findings support the potential application of this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide with high purity?

  • Methodology :

  • Cyclocondensation : React 2,4-dimethylphenyl hydrazine with carbon disulfide in basic conditions to form the 1,3,4-oxadiazole core. Optimize reaction time (6–8 hrs) and temperature (80–100°C) to minimize byproducts .
  • Carboxamide Coupling : Use EDCI/HOBt-mediated coupling between 5-nitrofuran-2-carboxylic acid and the oxadiazole intermediate. Monitor pH (6.5–7.5) and solvent (dry DMF) to enhance yield (70–85%) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methyl groups at 2,4-dimethylphenyl, nitrofuran proton signals at δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Identify key functional groups (C=O stretch at ~1680 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .
    • Purity Assessment :
  • HPLC : Utilize a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm >95% purity and quantify impurities .

Q. What preliminary biological screening approaches are recommended to assess its antimicrobial or anticancer potential?

  • Antimicrobial Assays :

  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (ciprofloxacin) and solvent controls .
    • Anticancer Screening :
  • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Normalize results to untreated controls and calculate IC50_{50} values .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound against specific enzymatic targets?

  • Target Identification :

  • Molecular Docking : Screen against kinase or reductase targets (e.g., EGFR, DHFR) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
    • Enzyme Kinetics :
  • NADH/ATP Competition : Perform kinetic assays (e.g., NADH oxidation inhibition) to assess competitive/non-competitive binding. Use Lineweaver-Burk plots to determine KiK_i values .

Q. How to perform structure-activity relationship (SAR) studies focusing on the oxadiazole and nitrofuran moieties?

  • Modification Strategies :

  • Oxadiazole Substitutions : Replace 2,4-dimethylphenyl with halogenated or methoxy groups to evaluate electronic effects on bioactivity .
  • Nitrofuran Modifications : Synthesize analogs with nitro group reduction (e.g., amine derivatives) to probe redox-dependent mechanisms .
    • Biological Evaluation :
  • Compare IC50_{50} values across analogs in cancer cell lines and bacterial strains to identify critical substituents .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC50_{50} values)?

  • Data Harmonization :

  • Standardized Protocols : Adopt consistent assay conditions (e.g., cell density, serum concentration, incubation time) to minimize inter-lab variability .
    • Impurity Analysis :
  • LC-MS : Quantify trace impurities (e.g., unreacted intermediates) that may interfere with bioactivity .

Q. How to design a study comparing its efficacy with structurally similar analogs (e.g., nitrofuran-oxadiazole hybrids)?

  • Comparative Framework :

  • In Silico Screening : Use ChemAxon or Schrödinger Suite to cluster analogs by structural similarity (Tanimoto coefficient >0.85) .
  • In Vitro Panels : Test all analogs in parallel against identical cell lines/bacterial strains under controlled conditions .

Q. What in vitro models are appropriate for evaluating its pharmacokinetic properties (e.g., metabolic stability)?

  • ADME Profiling :

  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS over 60 mins .
  • Caco-2 Permeability : Assess intestinal absorption potential using monolayer permeability assays (Papp_{app} >1 ×106^{-6} cm/s indicates high absorption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.